molecular formula C26H27N5O5 B2794885 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1184963-95-8

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2794885
CAS No.: 1184963-95-8
M. Wt: 489.532
InChI Key: DRGIYOLJZOJLFI-UHFFFAOYSA-N
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Description

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a piperazine ring, an indole moiety, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the indole moiety and the methoxy groups. Common reagents used in these reactions include acetyl chloride, piperazine, and various indole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • (4-(4-chloro-phenyl)-piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine

Uniqueness

Compared to similar compounds, 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5/c1-16(32)17-4-6-18(7-5-17)29-8-10-30(11-9-29)23(33)14-31-15-27-24-19-12-21(35-2)22(36-3)13-20(19)28-25(24)26(31)34/h4-7,12-13,15,28H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIYOLJZOJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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